![molecular formula C25H24N6O3 B2888557 2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224013-57-3](/img/structure/B2888557.png)

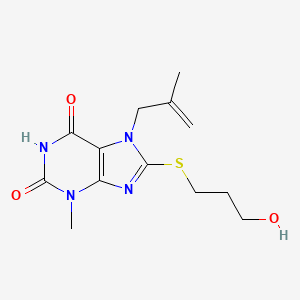

2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s a type of heterocyclic compound, which are known for their ability to bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of such compounds involves the use of nitroalkanes activated with polyphosphoric acid as efficient electrophiles in reactions with amines and hydrazines . This strategy enables various cascade transformations toward heterocyclic systems .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by different spectral data and elemental analyses . The 1H NMR spectra of these compounds revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds include the reaction of electrophilically activated nitroalkanes with 2-hydrazinylquinolines . This unusual annulation reaction leads to the formation of [1,2,4]triazolo[4,3-a]quinoxalines .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be predicted using software like ACD Labs . This includes properties such as aqueous solubility, lipophilicity, partition coefficient (logP), distribution coefficient (logD), and the ionization constant (pKa) .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- Cascade Cyclization Reactions : Research on similar compounds, such as triamino-1,2,4-triazole, has led to the synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. These compounds were synthesized through a three-component condensation process, demonstrating the potential for complex cyclization reactions in chemical synthesis (Lipson et al., 2006).

Pharmaceutical Compound Development

- Synthesis and Analgesic Activity : A study on pyrazoles and triazoles bearing a quinazoline moiety, similar to the compound , was conducted. This research is significant in the development of novel compounds with potential analgesic properties (Saad et al., 2011).

- Antimicrobial Activity : The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, which are structurally related to the queried compound, showed antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Abunada et al., 2008).

Material Science and Engineering

- Novel Compound Synthesis : The reaction of enaminones with aminoheterocycles, which is relevant to the chemical structure of the queried compound, has been explored for the synthesis of azolopyrimidines, azolopyridines, and quinolines. This research contributes to the field of material science and engineering, particularly in synthesizing new heterocyclic compounds (Almazroa et al., 2004).

Mécanisme D'action

The mechanism of action of these compounds involves their ability to bind with a variety of enzymes and receptors in the biological system . They have been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival Bcl-2 protein .

Orientations Futures

The future directions in the research of these compounds involve the development of more potent analogs . The search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent . There is also a significant increase in the interest in A2B receptors in different therapeutic areas .

Propriétés

IUPAC Name |

2-(cyanomethyl)-N-cyclopentyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O3/c1-16-6-8-17(9-7-16)15-29-23(33)20-11-10-18(22(32)27-19-4-2-3-5-19)14-21(20)31-24(29)28-30(13-12-26)25(31)34/h6-11,14,19H,2-5,13,15H2,1H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVQJNBBIWKOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)N5C2=NN(C5=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2888481.png)

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)

![N-(2-methoxy-5-methylphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2888492.png)